molecular formula C22H22ClN3O3 B3015817 1-(3-Chlorobenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1775471-63-0

1-(3-Chlorobenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No. B3015817
M. Wt: 411.89
InChI Key: NVALOMJFUCDJTQ-UHFFFAOYSA-N
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Description

The molecule “1-(3-Chlorobenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine” is a complex organic compound. It contains several functional groups, including a piperidine ring, a methoxyphenyl group, an oxadiazole ring, and a chlorobenzoyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperidine ring might be formed through a Mannich reaction . The oxadiazole ring could be formed through a cyclization reaction . The chlorobenzoyl group could be introduced through a Friedel-Crafts acylation .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperidine ring would introduce some three-dimensionality into the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the oxadiazole ring might be susceptible to nucleophilic attack, while the chlorobenzoyl group might be susceptible to reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole and chlorobenzoyl groups might increase its solubility in polar solvents .

Scientific Research Applications

Molecular Structure and Crystallography

  • Structural Analysis : In a study focusing on compounds with structural similarities, the coordination and conformation within the molecular structure were analyzed. For instance, a compound with a piperidine ring and 1,2,4-oxadiazole displayed specific geometric properties in its crystal structure, highlighting the significance of these components in determining molecular shape and bonding characteristics (Kritchenkov et al., 2013).

Synthetic Chemistry and Compound Derivatives

  • Synthesis of Derivatives : Research has been conducted on synthesizing various derivatives of compounds containing the 1,2,4-oxadiazole and piperidine components. These studies are crucial for exploring the chemical versatility and potential applications of these compounds in different domains, such as medicinal chemistry (Rao et al., 2014).

Potential Pharmacological Activities

  • Antimicrobial Activities : Some studies have investigated the antimicrobial properties of compounds with 1,2,4-oxadiazole and piperidine. These findings are significant in the context of drug discovery and the development of new antimicrobial agents (Bektaş et al., 2007).

Applications in Drug Design

  • Drug Design and Molecular Docking : The properties of compounds like 1-(3-Chlorobenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine have been explored for their relevance in drug design. Molecular docking studies and structural analyses contribute to understanding how these compounds can interact with biological targets, which is crucial for developing new pharmaceuticals (Karayel, 2021).

Biological Evaluation and Activity Studies

  • Biological Evaluation : Research has also been done on the synthesis and biological evaluation of derivatives, including their antibacterial and anthelmintic activities. This highlights the potential of such compounds in therapeutic applications (Sanjeevarayappa et al., 2015).

Future Directions

The study of such complex organic molecules is an active area of research, with potential applications in various fields such as medicine, agriculture, and materials science. Further studies could focus on synthesizing this compound and studying its properties and potential applications .

properties

IUPAC Name

(3-chlorophenyl)-[4-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-28-19-7-3-4-16(14-19)21-24-20(29-25-21)12-15-8-10-26(11-9-15)22(27)17-5-2-6-18(23)13-17/h2-7,13-15H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVALOMJFUCDJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorobenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

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